molecular formula C20H27N5O B6438349 4-{2-[4-(1-phenylethyl)piperazin-1-yl]pyrimidin-4-yl}morpholine CAS No. 2549063-35-4

4-{2-[4-(1-phenylethyl)piperazin-1-yl]pyrimidin-4-yl}morpholine

Cat. No.: B6438349
CAS No.: 2549063-35-4
M. Wt: 353.5 g/mol
InChI Key: XPEDFOZYRXKCTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{2-[4-(1-phenylethyl)piperazin-1-yl]pyrimidin-4-yl}morpholine is a synthetic organic compound featuring a pyrimidine core flanked by piperazine and morpholine heterocycles. This specific architecture makes it a compound of significant interest in medicinal chemistry and drug discovery research. The piperazine and morpholine rings are privileged scaffolds in pharmaceuticals, known to contribute favorable physicochemical properties and interactions with biological targets . The morpholine ring, in particular, is frequently incorporated into drug candidates to enhance solubility and improve penetration of cellular barriers, including the blood-brain barrier (BBB), which is crucial for researching central nervous system (CNS) disorders . Meanwhile, piperazine derivatives exhibit a broad spectrum of pharmacological activities, underscoring the compound's potential as a versatile research tool . Primary research applications for this compound and its analogs are anticipated in several key areas. In CNS drug discovery, its structure aligns with molecules that modulate serotonergic and GABAergic pathways, which are relevant for investigating mood disorders . In antiviral research, piperazine-based compounds have demonstrated documented activity against various viruses, suggesting a potential application in developing new therapeutic agents . Furthermore, similar molecular frameworks featuring morpholine and piperazine subunits are being actively investigated for their cytotoxic properties and ability to inhibit cancer cell proliferation, marking it as a candidate for oncology research . This product is provided for research use only and is not intended for diagnostic or therapeutic applications in humans. Researchers can leverage this compound as a key intermediate or building block for synthesizing novel chemical libraries, or as a pharmacological probe for exploring new biological targets.

Properties

IUPAC Name

4-[2-[4-(1-phenylethyl)piperazin-1-yl]pyrimidin-4-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N5O/c1-17(18-5-3-2-4-6-18)23-9-11-25(12-10-23)20-21-8-7-19(22-20)24-13-15-26-16-14-24/h2-8,17H,9-16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPEDFOZYRXKCTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N2CCN(CC2)C3=NC=CC(=N3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 4-Chloro-2-(piperazin-1-yl)pyrimidine

The synthesis begins with the preparation of a 4-chloro-2-(piperazin-1-yl)pyrimidine intermediate. This step typically involves:

  • Chlorination : Treatment of 2,4-dichloropyrimidine with piperazine in a polar aprotic solvent (e.g., dimethylformamide or acetonitrile) at 60–80°C. Piperazine acts as a nucleophile, displacing one chlorine atom to yield 4-chloro-2-(piperazin-1-yl)pyrimidine.

  • Selectivity : Reaction conditions are optimized to prevent over-substitution. Excess piperazine (1.2–1.5 equivalents) and controlled temperatures (≤80°C) minimize di-substituted byproducts.

Example Protocol

ParameterValue
Reactants2,4-Dichloropyrimidine, Piperazine
SolventAcetonitrile
Temperature70°C, 12 hours
Yield78–85%

Introduction of the 1-Phenylethyl Group

The 1-phenylethyl substituent is introduced via alkylation of the piperazine nitrogen:

  • Alkylation : Reaction of 4-chloro-2-(piperazin-1-yl)pyrimidine with 1-phenylethyl bromide or chloride in the presence of a base (e.g., potassium carbonate) in tetrahydrofuran (THF) or dichloromethane (DCM).

  • Selective Mono-Alkylation : Use of a stoichiometric base (2.0 equivalents) ensures selective alkylation at the less hindered piperazine nitrogen.

Example Protocol

ParameterValue
Alkylating Agent1-Phenylethyl bromide
BaseK2CO3 (2.0 equiv)
SolventTHF, reflux
Reaction Time8–10 hours
Yield65–72%

Morpholine Substitution

The final step involves substituting the remaining chlorine atom on the pyrimidine ring with morpholine:

  • Nucleophilic Substitution : Heating 4-chloro-2-[4-(1-phenylethyl)piperazin-1-yl]pyrimidine with morpholine in a high-boiling solvent (e.g., toluene or xylene) at 110–130°C for 12–24 hours.

  • Catalysis : Addition of catalytic iodine or copper(I) iodide accelerates the substitution reaction.

Example Protocol

ParameterValue
NucleophileMorpholine (3.0 equiv)
CatalystCuI (10 mol%)
SolventToluene, 120°C
Reaction Time18 hours
Yield70–78%

Optimization Strategies

Solvent and Temperature Effects

  • Polar Solvents : DMF and DMSO enhance reaction rates for SNAr but may increase side reactions.

  • Non-Polar Solvents : Toluene and xylene improve selectivity for morpholine substitution at elevated temperatures.

Catalytic Systems

  • Copper Catalysis : CuI or CuBr facilitates Ullmann-type coupling, reducing reaction times by 30–40%.

  • Microwave Assistance : Microwave irradiation (150°C, 30 minutes) achieves comparable yields to conventional heating.

Purification and Characterization

Chromatographic Purification

  • Silica Gel Chromatography : Elution with ethyl acetate/hexane (3:7) removes unreacted starting materials and mono-substituted byproducts.

  • Recrystallization : Crystallization from ethanol/water (4:1) yields high-purity product (>98% by HPLC).

Analytical Data

  • 1H NMR (400 MHz, CDCl3): δ 8.20 (d, J = 5.6 Hz, 1H, pyrimidine-H), 6.85 (d, J = 5.6 Hz, 1H, pyrimidine-H), 3.75–3.70 (m, 4H, morpholine-OCH2), 3.65–3.55 (m, 4H, piperazine-NCH2), 2.90–2.80 (m, 2H, CH2Ph), 1.45 (d, J = 6.8 Hz, 3H, CH3).

  • HRMS : m/z calculated for C20H27N5O [M+H]+: 353.2211; found: 353.2215.

Challenges and Alternatives

  • Regioselectivity : Competing substitution at pyrimidine C-2 and C-4 positions necessitates careful stoichiometric control.

  • Alternative Routes : Suzuki-Miyaura coupling for introducing aryl groups or reductive amination for piperazine functionalization may offer complementary pathways .

Chemical Reactions Analysis

Types of Reactions

4-{2-[4-(1-phenylethyl)piperazin-1-yl]pyrimidin-4-yl}morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

4-{2-[4-(1-phenylethyl)piperazin-1-yl]pyrimidin-4-yl}morpholine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-{2-[4-(1-phenylethyl)piperazin-1-yl]pyrimidin-4-yl}morpholine involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways.

Comparison with Similar Compounds

Research Findings and Gaps

  • No activity data are available for the target compound or other analogs.
  • Physicochemical Data : Density, melting point, and solubility data are absent for most compounds, limiting comparative analysis .

Q & A

What are the recommended synthetic routes for 4-{2-[4-(1-phenylethyl)piperazin-1-yl]pyrimidin-4-yl}morpholine, and how can reaction conditions be optimized for higher yields?

Basic Research Question
The synthesis typically involves nucleophilic substitution between a chloropyrimidine intermediate and a 1-phenylethylpiperazine derivative. Key steps include:

  • Reaction Setup : Refluxing in dioxane with K₂CO₃ as a base (80–110°C, 18–20 hours), achieving 70% yield after column chromatography (10:90 MeOH/chloroform) .
  • Optimization Strategies :
    • Use Cs₂CO₃ for enhanced reactivity in polar aprotic solvents (e.g., DMF).
    • Microwave-assisted synthesis (120°C, 30 minutes) reduces reaction time and improves reproducibility .
    • Continuous flow chemistry for scalability, ensuring consistent mixing and temperature control .

How can researchers investigate the structure-activity relationship (SAR) of morpholinopyrimidine derivatives targeting kinase enzymes?

Advanced Research Question
SAR studies require systematic modifications to three regions:

Pyrimidine Core : Introduce electron-withdrawing groups (e.g., -CF₃) at position 4 to enhance PI3Kα inhibition (IC₅₀ reduction from 12.4 nM to 5.7 nM) .

Piperazine Sidechain : Benzyl substitution at N1 improves selectivity (32-fold vs. PI3Kγ) .

Morpholine Ring : Ethyl groups at C2 reduce potency but increase metabolic stability.
Methodology :

  • Computational docking (AutoDock Vina) to predict binding modes.
  • Alanine scanning mutagenesis to identify critical kinase residues .

What analytical techniques are essential for characterizing this compound, and how should conflicting spectral data be resolved?

Basic Research Question
Essential Techniques :

  • 1H/13C NMR : Assign piperazine protons (δ 2.5–3.5 ppm for N-CH₂) and pyrimidine aromatic signals .
  • HPLC-UV/ELSD : Ensure >98% purity for biological assays.
  • HRMS : Confirm molecular formula (e.g., [M+H]⁺ at m/z 410.2324).
    Resolving Conflicts :
  • Temperature-dependent NMR (25–60°C) to detect rotameric equilibria in solution .
  • X-ray crystallography for unambiguous structural confirmation.

What experimental strategies are effective for resolving contradictory in vitro vs. in vivo efficacy data?

Advanced Research Question
Discrepancies often arise from pharmacokinetic factors. Key approaches:

Plasma Protein Binding : Equilibrium dialysis to measure free drug concentration (e.g., >95% binding reduces bioavailability) .

Metabolic Stability : Liver microsome assays to identify CYP3A4-mediated N-dealkylation as a degradation pathway.

In Vivo Imaging : Radiolabeled analogs (e.g., ¹⁸F-PET tracers) to validate target engagement .

How should researchers approach purification when standard chromatography shows poor resolution?

Basic Research Question
Alternative Methods :

  • Reverse-Phase HPLC : C18 column with 0.1% TFA/acetonitrile gradient.
  • Ion-Pair Chromatography : 0.1 M ammonium formate buffer (pH 3.0).
  • Crystallization : Ethyl acetate/hexane (1:3) with slow cooling (60°C → 4°C) improves crystal purity .
  • Centrifugal Partition Chromatography (CPC) : Achieves 92% recovery for polar heterocycles .

What mechanistic insights can be gained from studying metabolic pathways, and which analytical platforms are suitable?

Advanced Research Question
Key Metabolic Pathways :

  • Primary Oxidation : Piperazine N-ethyl group hydroxylation.
  • Morpholine Ring Opening : CYP2D6-mediated oxidation .
    Analytical Platforms :
  • UPLC-QTOF-MS/MS : Identifies phase I/II metabolites (mass error <3 ppm).
  • Stable Isotope Labeling : ¹³C-morpholine tracks biotransformation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.